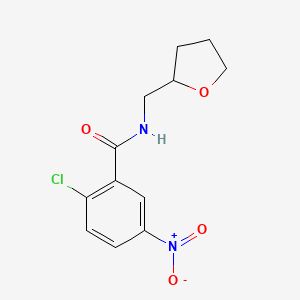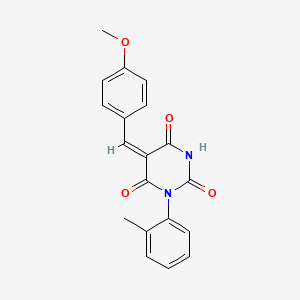
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPEDA is a diamide derivative of dicarboxylic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by interacting with specific receptors or enzymes in the cells. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and viruses. In animal studies, this compound has been shown to have anti-inflammatory and antidiabetic effects. This compound has also been shown to improve cognitive function and memory in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide. One direction is to further investigate the mechanism of action of this compound and its interaction with specific receptors or enzymes. Another direction is to explore the potential applications of this compound in other fields, such as energy storage and environmental remediation. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to improved yields and reduced costs.
Métodos De Síntesis
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using various methods, including the reaction of 3-methylbutylamine with 2-phenylethylamine in the presence of a solvent and a catalyst. Another method involves the reaction of 3-methylbutyl isocyanate with 2-phenylethylamine. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions to ensure the purity and yield of the product.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, antifungal, and antiviral activities. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In agriculture, this compound has been used as a plant growth regulator and a pesticide.
Propiedades
IUPAC Name |
N'-(3-methylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)8-10-16-14(18)15(19)17-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHSOOCCBVRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)